molecular formula C7H18ClN3O3S B1424907 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride CAS No. 1269152-65-9

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride

Cat. No. B1424907
M. Wt: 259.76 g/mol
InChI Key: XKUJBFYKVWIIMX-UHFFFAOYSA-N
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Description

“2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is a chemical compound with the IUPAC name N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide hydrochloride . It has a molecular weight of 259.76 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is 1S/C7H17N3O3S.ClH/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Buffer System Development for Bovine Spermatozoa

In a study exploring the development of a buffer system for the dialysis of bovine spermatozoa before freezing, piperazine-based solutions, including piperazine-N-N-BIS(2-ethane sulfonic acid) (PIPES), were investigated. These solutions, when titrated with specific bases, showed significant effects on sperm survival and motility, highlighting their potential use in biological systems related to animal reproduction and cryopreservation (Garcı́a & Graham, 1989).

Synthesis of Bioactive Sulfonamide and Amide Derivatives

Research on the synthesis of bioactive sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties revealed their potential antimicrobial, antifungal, and antimalarial activities. This study demonstrates the utility of piperazine derivatives in developing new pharmacological compounds (Bhatt, Kant, & Singh, 2016).

Therapeutic Value of Zwitterionic Piperazine in Cancer Treatment

A study investigating the therapeutic value of zwitterionic piperazine buffers, particularly 4-(2 Hydroxyethyl)-1-piperazine ethane sulfonic acid, in cancer treatment found that these compounds might reduce tumor activity and size, and affect immunologically mediated diseases. Their low toxicity and minimal side effects highlight their potential in cancer therapeutics (Theodore, Van Zandt, & Carpenter, 1997).

Synthesis and Characterization of Pt(II) Complexes

In the context of material science, the synthesis and characterization of Pt(II) complexes using piperazine-based ligands have been explored. This research contributes to understanding the properties and potential applications of these complexes in various fields, including catalysis and materials engineering (Baran, Kaya, & Turkyilmaz, 2012).

Development of Hyperbranched Polymers

Piperazine derivatives have been used in the synthesis of hyperbranched polymers, demonstrating the versatility of piperazine-based compounds in polymer science. This research contributes to the development of new materials with potential applications in various industries (Yan & Gao, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O3S.ClH/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUJBFYKVWIIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
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2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
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2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
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2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
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2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
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2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride

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